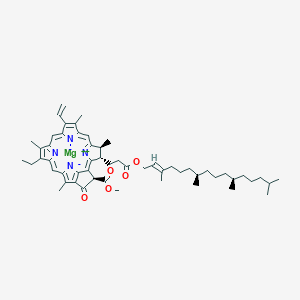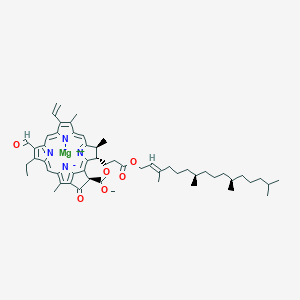
毒芹碱盐酸盐
描述
毒芹碱盐酸盐是一种有毒生物碱,来源于毒芹(Conium maculatum)。它以其历史意义而闻名,因为它是导致哲学家苏格拉底死亡的化合物。 毒芹碱盐酸盐是一种无色油状液体,化学式为C8H17N,摩尔质量为127.231 g/mol 。它剧毒,会导致呼吸麻痹而导致死亡。
科学研究应用
作用机制
毒芹碱盐酸盐通过阻断神经系统中的烟碱型乙酰胆碱受体发挥作用。这导致神经传递受抑制,从而导致肌肉麻痹和呼吸衰竭。 该化合物与受体位点结合,阻止乙酰胆碱的正常作用,乙酰胆碱是一种对肌肉收缩至关重要的神经递质 。
类似化合物:
γ-毒芹碱: 毒芹碱生物合成中的前体,也有毒。
毒芹碱: 毒芹碱的氧化产物,具有类似的毒性特性。
槐花碱: 另一种生物碱,具有类似的化学结构和生物活性。
独特性: 毒芹碱盐酸盐因其历史意义及其对烟碱型乙酰胆碱受体的特定作用机制而独一无二。
安全和危害
准备方法
合成路线和反应条件: 毒芹碱盐酸盐可以通过多种方法合成。 一种常见的方法是使用钯催化剂在氢气存在下还原γ-毒芹碱(席夫碱) 。 另一种方法是由Löffler和Friedrich对β-毒芹碱(L-丙烯基哌啶)进行还原 。
工业生产方法: 毒芹碱盐酸盐的工业生产通常涉及从毒芹植物中提取毒芹碱,然后进行纯化并转化为其盐酸盐。 提取过程包括将植物材料浸泡在合适的溶剂中,然后进行蒸馏和结晶以获得纯毒芹碱 。
化学反应分析
反应类型: 毒芹碱盐酸盐会发生几种类型的化学反应,包括:
氧化: 毒芹碱可以被氧化生成毒芹碱和其它相关化合物。
还原: γ-毒芹碱还原为毒芹碱是其合成中的关键步骤。
取代: 毒芹碱可以与各种试剂发生取代反应,生成衍生物。
常见试剂和条件:
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 钯催化剂的氢气,硼氢化钠。
取代试剂: 卤代烃,酰氯。
主要形成的产物:
氧化产物: 毒芹碱,γ-毒芹碱。
还原产物: 毒芹碱。
取代产物: 各种毒芹碱衍生物.
相似化合物的比较
γ-Coniceine: A precursor in the biosynthesis of coniine, also toxic.
Conhydrine: An oxidation product of coniine, with similar toxic properties.
Sparteine: Another alkaloid with similar chemical structure and biological activity.
Uniqueness: Coniine hydrochloride is unique due to its historical significance and its specific mechanism of action on nicotinic acetylcholine receptors.
属性
IUPAC Name |
(2S)-2-propylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBWZNQZRWZJIR-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701033574 | |
| Record name | (2S)-2-propylpiperidine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-92-0 | |
| Record name | Piperidine, 2-propyl-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coniine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coniine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2S)-2-propylpiperidine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coniine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CONIINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H575MZ6VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism by which Coniine hydrochloride affects taste receptors in insects?
A2: While the exact mechanism remains unclear, electrophysiological studies on blowfly tarsal chemoreceptors (D hairs) suggest that Coniine hydrochloride does not act through competitive, non-competitive, or uncompetitive inhibition at the sugar receptor sites. [] Further research is needed to elucidate the precise molecular interactions responsible for the observed effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















